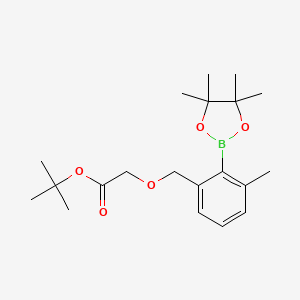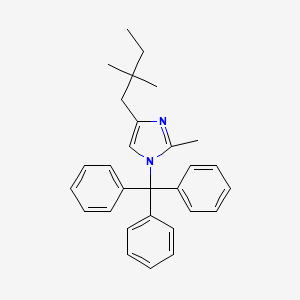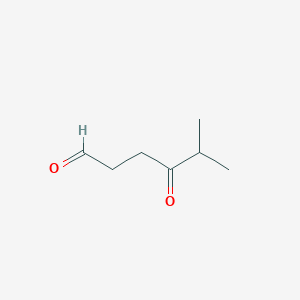
tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate: is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
作用机制
The mechanism of action of tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate stands out due to its unique combination of functional groups
属性
分子式 |
C20H31BO5 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
tert-butyl 2-[[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]acetate |
InChI |
InChI=1S/C20H31BO5/c1-14-10-9-11-15(12-23-13-16(22)24-18(2,3)4)17(14)21-25-19(5,6)20(7,8)26-21/h9-11H,12-13H2,1-8H3 |
InChI 键 |
BFZWFMYJHQLRFL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COCC(=O)OC(C)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5,6,7-Tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carbaldehyde](/img/structure/B8379458.png)
![1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)-](/img/structure/B8379463.png)




![N-Methyl-2-[[[(4-methylbenzoyl)amino]thioxomethyl]amino]benzamide](/img/structure/B8379503.png)



